molecular formula C9H20ClNO2S B1447660 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride CAS No. 857381-76-1

2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride

Cat. No.: B1447660
CAS No.: 857381-76-1
M. Wt: 241.78 g/mol
InChI Key: MWDARPDBMYXZRE-UHFFFAOYSA-N
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Description

2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride (CAS 857381-76-1) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a privileged scaffold in drug discovery, substituted with an ethanesulfonyl ethyl functional group. Piperidine derivatives are integral to the development of novel therapeutics, found in more than twenty classes of pharmaceuticals, including antipsychotic agents such as Melperone, and are actively researched for their potential in treating conditions from Alzheimer's disease to various neurological disorders . The piperidine ring is a six-membered heterocycle with one nitrogen atom, and its derivatives are typically synthesized via methods such as the hydrogenation of corresponding pyridine precursors, often employing transition metal catalysis (e.g., ruthenium, cobalt, nickel) to achieve the desired stereoselectivity . The specific structure of this compound, which combines the basic piperidine nitrogen with a sulfonyl group, makes it a valuable building block for constructing more complex molecules. The ethanesulfonyl group can influence the compound's physicochemical properties, such as its solubility and metabolic stability, and can be a key pharmacophore in the design of bioactive molecules. This product is provided for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment. The compound is reliably sourced and shipped under cold-chain conditions to ensure stability .

Properties

IUPAC Name

2-(2-ethylsulfonylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S.ClH/c1-2-13(11,12)8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDARPDBMYXZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The compound 2-[2-(ethanesulfonyl)ethyl]piperidine hydrochloride can be synthesized by the introduction of an ethanesulfonyl group onto a 2-(2-hydroxyethyl)piperidine or a related intermediate, followed by conversion to the hydrochloride salt. The key steps include:

  • Preparation or procurement of 2-(2-hydroxyethyl)piperidine or its derivatives.
  • Sulfonylation using ethanesulfonyl chloride or related sulfonylating agents.
  • Isolation and purification of the sulfonylated product.
  • Conversion to hydrochloride salt for stability and handling.

Preparation of 2-(2-Hydroxyethyl)piperidine Intermediates

A crucial precursor is 2-(2-hydroxyethyl)piperidine, which can be prepared by catalytic hydrogenation of 2-(2-pyridylethanol) or 2-pyridineethanol compounds. This method is well-documented and involves:

  • Catalytic hydrogenation using noble metal catalysts such as ruthenium dioxide, rhodium on carbon, or palladium on carbon.
  • Hydrogenation conditions typically involve moderate temperatures (90–120 °C), hydrogen pressures above 500 psig, and the presence of an amine co-solvent to suppress byproduct formation.
  • The reaction medium often includes ethanol, methanol, or aqueous solvents.
  • The process yields 2-(2-hydroxyethyl)piperidine with high selectivity and minimal N-methylated byproducts.

This method is advantageous for its efficiency and scalability, suitable for commercial production of the piperidine intermediate.

Sulfonylation Step: Introduction of the Ethanesulfonyl Group

The sulfonylation of the 2-(2-hydroxyethyl)piperidine intermediate involves reaction with ethanesulfonyl chloride. Key aspects include:

  • Use of ethanesulfonyl chloride as the sulfonylating agent.
  • Reaction conducted in an organic solvent such as methyl tert-butyl ether (MTBE), toluene, or similar solvents.
  • Temperature control is critical, often maintained around 30–40 °C to optimize reaction rate and minimize side reactions.
  • The reaction mixture is typically stirred for several hours (e.g., 3 hours) to ensure completion, monitored by HPLC or LC analysis.
  • After sulfonylation, the reaction is quenched with water, and the organic layer is washed with brine to remove impurities.
  • The product is isolated by filtration or solvent evaporation.

This sulfonylation process is supported by examples where ethanesulfonyl chloride is used to convert sulfonate intermediates into sulfonylated products with high purity and yield (up to 82% after recrystallization).

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt of 2-[2-(ethanesulfonyl)ethyl]piperidine:

  • The free base sulfonylated product is treated with hydrogen chloride gas or aqueous hydrochloric acid.
  • This step is often performed at low temperatures (<10 °C) to control exothermicity and improve crystallization.
  • The aqueous layer containing the hydrochloride salt is separated and purified by washing and recrystallization.
  • The final product is dried under vacuum to obtain a stable hydrochloride salt suitable for storage and further use.

Representative Reaction Conditions and Data Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrogenation 2-pyridineethanol, RuO2 or Rh/C catalyst, H2, ethanol 90–120 °C, 500+ psig H2 3–6 hours High (>90%) Suppression of N-methyl byproducts with amine co-solvent
Sulfonylation Ethanessulfonyl chloride, MTBE or toluene 30–40 °C ~3 hours ~82% Reaction monitored by HPLC, quenching with water
Hydrochloride salt formation HCl gas or aqueous HCl, low temperature (<10 °C) <10 °C 1–2 hours Quantitative Crystallization and drying under vacuum

Additional Notes and Research Findings

  • The presence of a high-boiling solvent like diethylene glycol diethyl ether can aid in maintaining solubility during sulfonylation, improving yield and purity.
  • Catalyst conditioning or “pickling” with amine solvents enhances hydrogenation catalyst performance and longevity.
  • The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions for optimal results.
  • Analytical techniques such as HPLC, LC-MS, and Karl Fischer titration are employed to monitor reaction progress, purity, and residual moisture content.
  • The entire synthetic sequence can be conducted in a sequential manner without isolating intermediates, improving process efficiency.

Chemical Reactions Analysis

2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride
  • Molecular Formula : C₉H₁₈ClN₃O₂S
  • CAS Number : 857381-76-1

The compound features a piperidine ring substituted with an ethanesulfonyl group, which influences its biological activity and interaction with various molecular targets.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds similar to this compound have shown promise against various pathogens, including Mycobacterium tuberculosis. Studies indicate that modifications in the piperidine structure can enhance antimicrobial potency.
  • Neuropharmacology : The compound may interact with neurotransmitter systems, particularly dopamine receptors. Research has suggested that derivatives targeting these receptors could be beneficial in treating neuropsychiatric disorders.

Biological Studies

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : The piperidine moiety allows for interaction with various receptors in the nervous system, which may modulate neurotransmitter activity, making it a candidate for treating neurological disorders.

Structure-Activity Relationship (SAR)

A structure-activity relationship study reveals how variations in the compound's structure affect its biological activity. For instance, modifications at the piperidine nitrogen or changes in the sulfonyl group can significantly alter potency and selectivity against biological targets.

Antimycobacterial Properties

Recent studies have highlighted that derivatives of this compound could serve as leads for developing new antimycobacterial agents due to their effective inhibition of M. tuberculosis growth. For example, a study demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM for related compounds.

Neuroprotective Effects

Research on similar compounds indicates their ability to protect dopaminergic neurons from degeneration, suggesting potential benefits in treating diseases like Parkinson's disease. These findings emphasize the importance of exploring novel chemical entities like this compound for therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. Piperidine derivatives are known to interact with various enzymes and receptors in the body, influencing biological pathways. For example, some piperidine derivatives inhibit cholinesterase enzymes, which are involved in neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table and analysis compare 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride with structurally analogous compounds, focusing on molecular features, substituent effects, and available data from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight CAS RN Key Properties/Applications References
This compound* Ethanesulfonyl-ethyl C₉H₁₈ClNO₂S 247.76 (calculated) N/A Hypothesized enhanced polarity and metabolic stability due to sulfonyl group
Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride 2,5-Dimethylphenoxy-ethyl C₁₅H₂₃NO·ClH 269.81 1219982-32-7 Phenolic ether substituent; potential CNS activity
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 65214-86-0 High molecular weight; limited toxicity data available
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride 3-Ethylphenoxy-ethyl C₁₅H₂₂ClNO 283.80 1219968-13-4 Regulatory info noted (GHS compliance)
2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride Isopropoxy-ethyl C₁₀H₂₂ClNO 207.74 N/A Lower molecular weight; irritant properties
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride Dichloro-dimethylphenoxy-ethyl C₁₆H₂₂Cl₃NO·HCl 392.73 N/A Halogenated substituent; potential pesticidal activity

*Note: Data for this compound are inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Ethanesulfonyl Group: The sulfonyl moiety in the target compound likely increases polarity and aqueous solubility compared to ether-linked analogs (e.g., phenoxy or isopropoxy groups).
  • Aromatic vs. Aliphatic Substituents: Phenolic ethers (e.g., 2,5-dimethylphenoxy in ) may confer lipophilicity, favoring blood-brain barrier penetration, as seen in acetylcholinesterase inhibitors like donepezil derivatives . In contrast, aliphatic substituents (e.g., isopropoxy in ) reduce molecular weight and may simplify synthesis.

Toxicity and Regulatory Profiles

  • 4-(Diphenylmethoxy)piperidine Hydrochloride: Limited toxicity data are reported; acute toxicity and environmental impact remain unstudied .
  • 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride: Complies with GHS standards, though specific hazard classifications are unspecified .
  • Ethanesulfonyl Derivative (Hypothetical) : Sulfonyl groups are generally associated with moderate toxicity profiles, requiring rigorous metabolic studies.

Pharmacological Potential

  • Piperidine derivatives with bulky aromatic groups (e.g., diphenylmethoxy in ) are often explored for neurological applications, mimicking the pharmacophore of acetylcholinesterase inhibitors .
  • Lower-molecular-weight analogs (e.g., isopropoxy derivative in ) may serve as intermediates in drug synthesis due to simpler purification processes.

Biological Activity

2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride, with the CAS number 857381-76-1, is a synthetic compound characterized by its molecular formula C9H19NO2SC_9H_{19}NO_2S and a molecular weight of 205.31 g/mol. This compound is primarily studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Piperidine derivatives are known for their ability to influence neurotransmission by inhibiting cholinesterase enzymes, which play a crucial role in the breakdown of neurotransmitters in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancers, with IC50 values indicating significant potency .
  • Antimicrobial Properties : The presence of the ethanesulfonyl group may enhance the compound's interaction with bacterial membranes, suggesting potential antimicrobial activity. Piperidine derivatives have been explored for their ability to inhibit bacterial growth .
  • Neuroprotective Effects : By modulating cholinergic pathways, this compound may offer neuroprotective benefits, making it a candidate for further research in treating neurodegenerative diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on piperidine derivatives and their biological activities:

  • Study on Cholinesterase Inhibition : A study highlighted that certain piperidine derivatives effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The findings suggest that modifications to the piperidine structure can enhance inhibitory potency .
  • Antiproliferative Activity : Research conducted on various piperidine derivatives has shown promising results in inhibiting cell proliferation in cancer models. For example, compounds structurally similar to this compound exhibited IC50 values ranging from 7.9 to 92 µM against different cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureNotable Biological Activity
2-(2-Pyridinyldithio)ethylamine hydrochlorideContains a pyridine ringReceptor modulation
Ethyl piperidine-3-carboxylateCarboxylate functional groupAnticancer properties
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochlorideSulfanyl groupAntimicrobial and neurological activity

The distinct functional groups present in this compound confer unique chemical reactivity and biological effects compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride, and how can purity be ensured?

Methodological Answer:
A common approach involves multi-step organic synthesis, starting with functionalization of the piperidine ring. For example:

  • Sulfonylation: React piperidine derivatives with ethanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification: Use silica gel column chromatography with gradients of chloroform:methanol:ammonia (e.g., 96:4:0.4) to isolate the product. Final recrystallization in ethanol improves purity (>98%) .
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Advanced: How can reaction conditions be optimized to enhance sulfonyl group stability during synthesis?

Methodological Answer:
Sulfonyl groups are sensitive to hydrolysis and reducing agents. Key optimizations include:

  • pH Control: Maintain mildly acidic conditions (pH 4–6) during sulfonylation to prevent nucleophilic attack on the sulfonyl moiety .
  • Catalyst Screening: Test transition metal catalysts (e.g., Pd/C) in hydrogenation steps to avoid over-reduction of the sulfonyl group .
  • Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 14 days) with LC-MS to identify degradation products and adjust reaction parameters .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritancy .
  • Spill Management: Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite. Dispose as hazardous waste per local regulations .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for bronchospasm .

Advanced: How should researchers address contradictory data regarding the compound’s stability in aqueous solutions?

Methodological Answer:
Conflicting stability reports may arise from impurities or storage conditions. Mitigation strategies include:

  • Impurity Profiling: Compare batch-specific impurities (e.g., via GC-MS) to rule out catalytic degradation by residual metals or solvents .
  • Buffer Screening: Test stability in phosphate (pH 7.4) vs. acetate (pH 5.0) buffers at 25°C, monitoring hydrolysis rates via UV-Vis at 220 nm .
  • Isotope Studies: Use deuterated water (D₂O) in NMR to track proton exchange and identify labile hydrogen atoms contributing to instability .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm piperidine ring conformation (e.g., axial vs. equatorial sulfonyl group) and absence of tautomers .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and detect trace impurities (<0.1%) .
  • X-ray Crystallography: Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks in the hydrochloride salt form .

Advanced: What computational methods aid in predicting the compound’s reactivity with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., cholinesterases) to predict binding affinities and sulfonyl group interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in lipid bilayers .
  • QM/MM Calculations: Combine Gaussian (DFT) and AmberTools to model reaction pathways for sulfonyl group transfer in enzymatic active sites .

Basic: How should researchers design dose-response studies for in vitro pharmacological assays?

Methodological Answer:

  • Concentration Range: Test 0.1–100 μM in triplicate, using DMSO controls (<0.1% v/v) to avoid solvent toxicity .
  • Endpoint Selection: Measure IC₅₀ via fluorescence-based assays (e.g., acetylcholinesterase inhibition with DTNB) at λex 412 nm .
  • Data Normalization: Include positive controls (e.g., donepezil for cholinesterase assays) and normalize to vehicle-treated cells .

Advanced: What strategies resolve low yields in N-alkylation steps during derivative synthesis?

Methodological Answer:

  • Base Optimization: Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity .
  • Microwave-Assisted Synthesis: Conduct reactions at 100°C for 10 minutes (300 W) to accelerate kinetics and reduce side-product formation .
  • In Situ FTIR Monitoring: Track disappearance of the starting material’s carbonyl peak (1700–1750 cm⁻¹) to terminate reactions at optimal conversion .

Basic: What are the best practices for long-term storage of this compound?

Methodological Answer:

  • Conditions: Store in amber glass vials under argon at –20°C. Desiccate with silica gel to prevent HCl liberation due to moisture .
  • Stability Monitoring: Perform HPLC every 6 months; discard if purity drops below 95% or discoloration occurs .

Advanced: How can researchers validate the compound’s role in modulating ion channel activity?

Methodological Answer:

  • Patch-Clamp Electrophysiology: Use HEK293 cells expressing hERG channels. Apply 1–30 μM compound and measure current inhibition at +40 mV .
  • Fluorescent Probes: Employ FMP dye to monitor membrane potential changes in response to calcium flux modulation .
  • Mutagenesis Studies: Introduce point mutations (e.g., T623A in hERG) to identify critical binding residues via IC₅₀ shifts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride
Reactant of Route 2
2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride

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